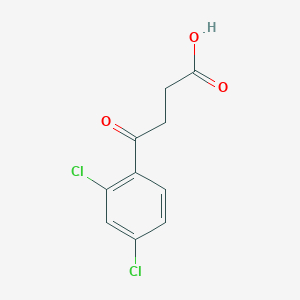

2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

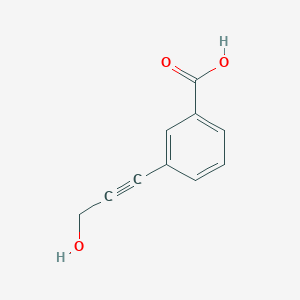

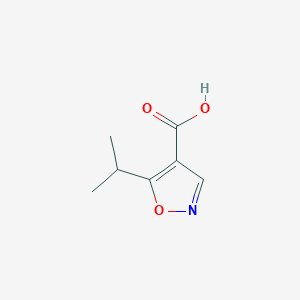

“2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C7H8N4O3 . It has a molecular weight of 196.16 g/mol . This compound is also known by other names such as 2-amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N4O3/c8-3-4-5(13)10-7(9)11-6(4)14-2-1-12/h12H,1-2H2,(H3,9,10,11,13) . The Canonical SMILES representation is C(COC1=C(C(=O)NC(=N1)N)C#N)O .

Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of -1.9, indicating its solubility characteristics . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 121 Ų .

Scientific Research Applications

Molecular Docking and Synthesis

- Research has been conducted on the synthesis of substituted dihydropyrimidine derivatives, exploring their potential interactions with proteins such as CDK4 through molecular docking studies. These studies aim to predict the affinity of synthesized compounds with targeted proteins, indicating potential applications in drug discovery and development (Holam, Santhoshkumar, & Killedar, 2022).

Structural Characterization

- Structural insights into dihydropyrimidine derivatives have been provided through X-ray diffraction analysis, revealing their crystallization patterns and potential for forming specific cyclic motifs mediated by hydrogen bonding. Such studies contribute to understanding the molecular basis of these compounds' interactions with biological targets (Al-Wahaibi et al., 2021).

Antimicrobial and Antimycobacterial Activities

- The biological activities of certain dihydropyrimidine derivatives have been evaluated, demonstrating potential antimicrobial and antimycobacterial properties. These findings suggest applications in developing new therapeutic agents against microbial infections (Ravi et al., 2020).

Chemical Reactivity and Biological Evaluation

- Studies on the chemical reactivity of dihydropyrimidine derivatives towards primary and heterocyclic amines have led to the synthesis of various nitrogen heterocyclic compounds. The biological activity of these compounds has been investigated, providing insights into their potential therapeutic applications (Farouk, Ibrahim, & El-Gohary, 2021).

Electrocatalytic Multicomponent Assembling

- Research into the electrocatalytic multicomponent assembly of dihydropyrimidine derivatives has shown efficient methods for synthesizing these compounds under mild conditions. Such studies contribute to the development of novel synthetic routes that are environmentally friendly (Vafajoo et al., 2014).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-amino-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-3-4-5(13)10-7(9)11-6(4)14-2-1-12/h12H,1-2H2,(H3,9,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRYNJIHZGCSKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=O)NC(=N1)N)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377591 |

Source

|

| Record name | 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126865-37-0 |

Source

|

| Record name | 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

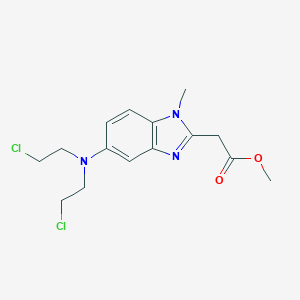

![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)